molecular formula C25H27FN2O4S B3682700 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B3682700
M. Wt: 470.6 g/mol
InChI Key: UZUDLBFTLJBXMT-UHFFFAOYSA-N
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Description

  • These groups are introduced via alkylation reactions using appropriate benzyl halides.
  • Reaction conditions: Use of bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).
  • Attachment of the Fluorophenylsulfonyl Group:

    • This step involves sulfonylation using 4-fluorobenzenesulfonyl chloride.
    • Reaction conditions: Use of pyridine as a base and dichloromethane as a solvent.
  • Industrial Production Methods: Industrial-scale production may employ continuous flow reactors to enhance reaction efficiency and yield. Optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis.

    Properties

    IUPAC Name

    1-(4-fluorophenyl)sulfonyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H27FN2O4S/c1-31-25-17-21(7-12-24(25)32-19-20-5-3-2-4-6-20)18-27-13-15-28(16-14-27)33(29,30)23-10-8-22(26)9-11-23/h2-12,17H,13-16,18-19H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UZUDLBFTLJBXMT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H27FN2O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    470.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Piperazine Core:

      • Starting with piperazine, the core structure is often prepared through nucleophilic substitution reactions.
      • Reaction conditions: Mild temperatures (25-50°C) and solvents like ethanol or dichloromethane.

    Chemical Reactions Analysis

    Types of Reactions: 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

      Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

      Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can modify the aromatic rings.

      Substitution: Nucleophilic substitution reactions can replace specific groups with others, altering the compound’s properties.

    Common Reagents and Conditions:

      Oxidation: KMnO4 in acidic or neutral conditions.

      Reduction: H2 with Pd/C under mild pressure.

      Substitution: Alkyl halides or sulfonyl chlorides in the presence of bases like NaOH or K2CO3.

    Major Products:

    • Oxidation products include carboxylic acids or ketones.
    • Reduction products may involve hydrogenated aromatic rings.
    • Substitution products vary based on the substituent introduced.

    Scientific Research Applications

    1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has diverse applications:

      Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

      Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

      Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of advanced materials with unique properties.

    Mechanism of Action

    The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxybenzyl groups enhance its binding affinity, while the fluorophenylsulfonyl group contributes to its stability and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

    Comparison with Similar Compounds

    Compared to other piperazine derivatives, 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

      1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine: Lacks the fluorophenylsulfonyl group, resulting in different pharmacological profiles.

      4-[(4-Fluorophenyl)sulfonyl]piperazine: Missing the benzyloxy and methoxybenzyl groups, affecting its binding and activity.

    This compound’s unique combination of substituents makes it a valuable subject for ongoing research and development in various scientific fields.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
    Reactant of Route 2
    Reactant of Route 2
    1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

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